1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Description
1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 338423-51-1) is a heterocyclic compound with the molecular formula C₁₅H₁₁ClN₂O and a molecular weight of 270.71 g/mol. Key physicochemical properties include a predicted boiling point of 435.2±45.0°C, density of 1.29±0.1 g/cm³, and a pKa of -5.07±0.70, indicating weak acidity . Its structure features a dihydropyridine core substituted with an allyl group at position 1, a 4-chlorophenyl group at position 5, and a nitrile group at position 2.
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-oxo-1-prop-2-enylpyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O/c1-2-7-18-10-13(8-12(9-17)15(18)19)11-3-5-14(16)6-4-11/h2-6,8,10H,1,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJUZZPVFNFUGFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=C(C=C(C1=O)C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that has attracted attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.
Chemical Structure
The compound's chemical structure includes a pyridine ring substituted with an allyl group, a chlorophenyl group, and a nitrile group. This combination of functional groups contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The binding affinity and specificity of the compound can lead to modulation of biological pathways, resulting in various pharmacological effects such as:
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against a range of bacteria and fungi.
- Anticancer Properties : Studies indicate that it can inhibit cancer cell proliferation by inducing apoptosis in certain cancer cell lines.
Biological Activity Data
A summary of key biological activities observed in various studies is presented in the following table:
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Antimicrobial Efficacy :
- A study conducted by Khalifa et al. demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.
-
Anticancer Activity :
- Research published in the Journal of Medicinal Chemistry indicated that the compound significantly inhibited the growth of HeLa cells with an IC50 value of 15 µM. The study suggested that the mechanism involved the activation of caspase pathways leading to apoptosis.
-
Enzyme Inhibition :
- Another investigation reported that this compound effectively inhibited acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's.
Comparative Analysis
When compared to similar compounds, such as 4-hydroxyquinolones and other pyridine derivatives, this compound demonstrates unique properties due to its specific functional groups that enhance its reactivity and biological activity.
| Compound | Activity | Uniqueness |
|---|---|---|
| 4-Hydroxyquinolones | Antibacterial | Broader spectrum but less potent than allyl derivative |
| 1-Allyl-5-(4-chlorophenyl)-2-oxo... | Antimicrobial, anticancer | Stronger selective toxicity towards cancer cells |
| Other Pyridine Derivatives | Various biological activities | Less specific interactions compared to target compound |
Scientific Research Applications
Medicinal Chemistry
1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile has been investigated for its potential antimicrobial and anticancer properties . Research indicates that it may inhibit specific enzymes or receptors related to cell proliferation, making it a candidate for therapeutic agents in treating various cancers.
Organic Synthesis
Due to its unique structure, this compound serves as a versatile intermediate in organic synthesis . Its ability to undergo various chemical reactions allows for the creation of more complex molecules, which can be useful in drug development and material science .
Anticancer Activity
In a study evaluating the anticancer activity of similar pyridine derivatives, this compound was shown to exhibit significant cytotoxic effects against several cancer cell lines. The mechanism of action involved the modulation of cell cycle progression and induction of apoptosis through specific signaling pathways.
Antimicrobial Studies
Another case study focused on the antimicrobial properties of this compound demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The compound's structure was linked to its ability to disrupt bacterial cell membranes, highlighting its potential application as a lead compound in antibiotic development.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Positional Isomerism
A closely related compound, 1-Allyl-6-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile (CAS: 339109-73-8), differs only in the position of the 4-chlorophenyl substituent (position 6 vs. 5). This positional isomerism can significantly alter electronic and steric properties. For example:
The shift in substituent position may influence intermolecular interactions, solubility, and reactivity due to changes in electron density distribution across the aromatic system.
Heterocyclic Analogs: Pyridine vs. Pyrimidine Derivatives
Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () shares the 4-chlorophenyl substituent but features a tetrahydropyrimidine ring instead of dihydropyridine. Key differences include:
- Ring Saturation : The pyrimidine derivative is fully saturated (tetrahydro), enhancing conformational rigidity compared to the dihydropyridine core of the target compound.
- Crystal Packing : The pyrimidine derivative forms inversion dimers via N–H···O hydrogen bonds, creating ribbons and sheets . In contrast, the allyl group in the target compound may promote steric hindrance, reducing such interactions.
Physicochemical and Electronic Properties
Computational studies using density functional theory (DFT) and wavefunction analysis (e.g., Multiwfn ) are critical for comparing electronic properties. For instance:
- Electron Localization : The nitrile group in the target compound likely withdraws electron density, polarizing the dihydropyridine ring.
- pKa Trends : The weak acidity (pKa ≈ -5.07) contrasts with analogs bearing electron-donating groups, which may exhibit higher pKa values.
Computational Insights
Studies employing DFT (e.g., Becke’s hybrid functional ) and correlation-energy functionals (e.g., Lee-Yang-Parr ) enable precise modeling of thermochemical and electronic properties. For example:
- Thermochemical Accuracy : Becke’s functional achieves <2.4 kcal/mol deviation in atomization energies, making it suitable for predicting stability trends in chlorophenyl-substituted heterocycles .
- Wavefunction Analysis : Tools like Multiwfn facilitate topology analysis of electron density, aiding in understanding substituent effects on reactivity .
Q & A
Basic: What is the standard synthetic route for preparing 1-Allyl-5-(4-chlorophenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile?
Methodological Answer:
The compound can be synthesized via a one-pot multicomponent reaction. A typical procedure involves refluxing 4-chlorophenylacetone (or analogous enone), allyl aldehyde (or allyl bromide for allylation), ethyl cyanoacetate, and ammonium acetate in ethanol with glacial acetic acid as a catalyst (10–20 hours). The precipitate is filtered, washed with ethanol/water, and recrystallized from DMF/ethanol (1:2) . Key parameters include stoichiometric ratios (1:1:1 for enone, aldehyde, and cyanoacetate) and controlled pH via ammonium acetate to promote cyclization.
Advanced: How can reaction conditions be optimized to improve yield and purity in pyridinecarbonitrile synthesis?
Methodological Answer:
Optimization involves:
- Catalyst Screening : Glacial acetic acid enhances cyclization efficiency compared to other acids (e.g., HCl) by stabilizing intermediates .
- Solvent Selection : Ethanol balances solubility and reflux temperature (78°C); acetone may improve yields for hydrophobic intermediates .
- Reaction Time : Extended reflux (15–20 hours vs. 10 hours) increases conversion but risks decomposition; TLC monitoring is critical .
- Purification : Gradient recrystallization (DMF/ethanol) removes unreacted cyanoacetate, confirmed via elemental analysis .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- FT-IR : Confirm C≡N (2240–2260 cm⁻¹), C=O (1660–1680 cm⁻¹), and NH (3300–3360 cm⁻¹) stretches .
- ¹H NMR : Identify allyl protons (δ 4.3–5.2 ppm as multiplet), pyridinone NH (δ 10–12 ppm), and chlorophenyl aromatic signals (δ 7.4–7.8 ppm) .
- Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 380.01 for analogous compounds) .
Advanced: How do thermal (TGA) and computational (DFT) studies elucidate stability and coordination behavior?
Methodological Answer:
- TGA-DTG : Decomposition steps (e.g., ~150°C for ligand vs. ~300°C for metal complexes) correlate with hydration water loss and ligand-metal bond stability .
- DFT Calculations : B3LYP/CEP-31G level simulations predict optimal geometries (e.g., octahedral Mn(II) complexes) and charge distribution, clarifying coordination sites (N of pyridinone and cyano group) .
Basic: How is the antibacterial activity of this compound evaluated?
Methodological Answer:
- Agar Diffusion : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains; zones of inhibition ≥10 mm indicate activity .
- MIC Determination : Broth dilution assays (1–512 µg/mL) quantify potency, with metal complexes often showing 4–8x lower MICs than the free ligand due to enhanced membrane permeability .
Advanced: How do structural modifications (e.g., allyl vs. phenyl substituents) impact bioactivity?
Methodological Answer:
- Allyl Group : Enhances lipophilicity (LogP ↑), improving cell penetration. Compare MICs of allyl (e.g., 8 µg/mL) vs. methyl derivatives (e.g., 32 µg/mL) .
- Chlorophenyl Position : Para-substitution (vs. meta) increases steric and electronic effects, validated via XRD dihedral angles (e.g., 87° in crystal structures) .
Basic: What are common contradictions in reported synthetic yields, and how are they resolved?
Methodological Answer:
Discrepancies arise from:
- Catalyst Purity : Commercial ammonium acetate (≥98%) vs. impure batches yield 60% vs. 40% .
- Crystallization Solvents : DMF/ethanol (1:2) gives 70% purity vs. 50% with ethanol alone .
Resolution involves elemental analysis (C, H, N ±0.3%) and HPLC-MS to trace byproducts (e.g., uncyclized intermediates) .
Advanced: How do metal complexes of this ligand compare in magnetic and conductance properties?
Methodological Answer:
- Magnetic Susceptibility : Mn(II) (µeff = 5.92 BM) and Co(II) (µeff = 4.32 BM) show octahedral geometry; Fe(III) (µeff = 2.21 BM) suggests low-spin d⁵ .
- Molar Conductivity : Λm values in DMF (80–120 S cm² mol⁻¹) confirm 1:1 electrolyte behavior for sulfate/nitrate complexes .
Basic: How is crystallographic data utilized to confirm molecular structure?
Methodological Answer:
- XRD Analysis : Dihedral angles (e.g., 87.08° between pyridinone and chlorophenyl rings) validate steric effects .
- Hydrogen Bonding : N–H···O interactions (R₂²(8) motifs) stabilize crystal packing, confirmed via CrystalExplorer .
Advanced: What strategies address low solubility in biological assays?
Methodological Answer:
- Co-solvents : DMSO (≤5% v/v) maintains compound integrity while achieving 1 mg/mL solubility .
- Nanoparticle Formulation : Encapsulation in PLGA (e.g., 150 nm particles) improves aqueous dispersion and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
